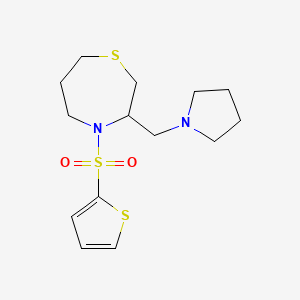

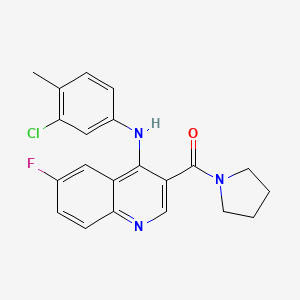

![molecular formula C22H27N3O2 B2528931 N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 924850-43-1](/img/structure/B2528931.png)

N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide" is a complex organic molecule that likely contains a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. This structure is known for its presence in various pharmacologically active compounds. The molecule also appears to have a dimethylphenoxy substituent, indicating the presence of a phenoxy group with two methyl groups attached, which could influence its physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres can be achieved through reductive amination reactions using a synthon derived from 1-methyl-2-carboxaldehyde . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a three-phase process starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. This core structure is often modified with various substituents that can alter the compound's properties and reactivity . The presence of a dimethylphenoxy group in the target compound suggests that it may have additional aromatic interactions and steric effects that could influence its molecular conformation and interactions with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used to prepare ligands for coordination chemistry through reactions with amines . Additionally, the presence of acetamide groups in such compounds can be crucial for their biological activity, as seen in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which exhibit activity against enzymes like acetylcholinesterase . The target compound may also undergo similar reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like dimethylphenoxy can affect the compound's solubility, stability, and reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the imidazole hydrogen, which in turn can affect the compound's ability to participate in hydrogen bonding and other non-covalent interactions . The specific properties of the target compound would need to be determined experimentally, but it can be anticipated that it would share some characteristics with other benzimidazole derivatives.

Scientific Research Applications

Benzimidazole Derivatives in Drug Design

Benzimidazole derivatives, such as the one mentioned, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. For example, benzimidazoles have been extensively studied for their antiviral, antifungal, and antibacterial properties, as well as for their potential as anticancer agents. The structural feature of benzimidazoles, a fusion of benzene and imidazole rings, allows for a variety of substitutions that can enhance biological activity and selectivity (Troxler & Weber, 1974; Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Cancer Research

Compounds related to N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide have been explored for their anticancer properties. The design and synthesis of novel benzimidazole derivatives have shown promising results in vitro against various cancer cell lines, indicating their potential in cancer research and therapy (Nowicka et al., 2014).

Neurodegenerative Disease Research

The study of benzimidazole derivatives also extends to neurodegenerative diseases. For instance, compounds targeting the peripheral benzodiazepine receptor (PBR) have been synthesized for the exploration of neurodegenerative disorders using positron emission tomography (PET) imaging. This research highlights the utility of benzimidazole-related compounds in developing diagnostic tools and therapeutic agents for diseases such as Alzheimer's and Parkinson's (Fookes et al., 2008).

properties

IUPAC Name |

N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-16-10-11-17(2)21(14-16)27-13-7-12-25-20-9-6-5-8-19(20)23-22(25)15-24(4)18(3)26/h5-6,8-11,14H,7,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBYBFGDSCMDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

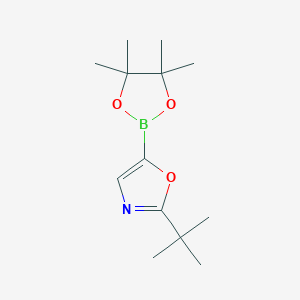

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

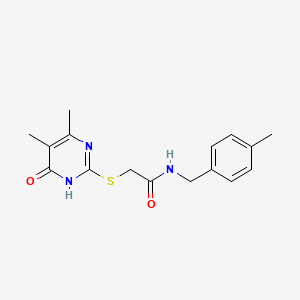

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

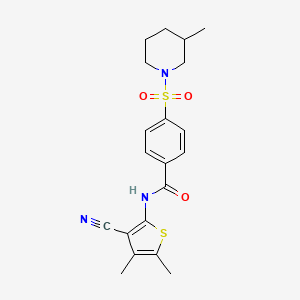

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)